molecular formula C17H18O6 B198810 Paeoniflorigenone CAS No. 80454-42-8

Paeoniflorigenone

Cat. No.: B198810
CAS No.: 80454-42-8
M. Wt: 318.32 g/mol
InChI Key: BANPEMKDTXIFRE-GMKCAIKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Paeoniflorigenone, a monoterpene compound isolated from the traditional Chinese medicine Paeoniae Radix Rubra , has been found to interact with several targets. It potently inhibits viral and bacterial DNA polymerases , and it has been shown to target the MUC1/Wnt/β‑catenin pathway in ovarian cancer cells .

Mode of Action

This compound interacts with the important residues at the active site (palm, fingers, and thumb domains) of three polymerases . This interaction inhibits the activity of these polymerases, thereby affecting the replication of bacterial and viral DNA . In the context of ovarian cancer, this compound inhibits the MUC1/Wnt/β‑catenin pathway, which is associated with tumor proliferation, metastasis, and epithelial‑mesenchymal transition (EMT) .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the MUC1/Wnt/β‑catenin pathway, which plays a crucial role in cell proliferation, migration, invasion, and EMT . By inhibiting this pathway, this compound can exert anti-metastatic, anti-invasive, and anti-EMT effects on ovarian cancer cells .

Pharmacokinetics

It is known that the compound is isolated from the roots of paeonia daurica

Result of Action

This compound has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells , induces S‑phase cell cycle arrest in ovarian cancer cells , and significantly inhibits cell proliferation, migration, invasion, and EMT . Furthermore, it induces apoptosis selectively in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of drying the roots of Paeonia daurica from which this compound is extracted can affect the content of the compound . .

Biochemical Analysis

Biochemical Properties

Paeoniflorigenone plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including DNA polymerases and tumor necrosis factor-alpha (TNF-α). This compound inhibits both viral and bacterial DNA polymerases, which suggests its potential as an antimicrobial agent . Additionally, molecular docking studies have demonstrated that this compound binds effectively with TNF-α, indicating its anti-inflammatory properties .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been found to selectively induce apoptosis in tumor cells and inhibit cell proliferation . This compound also influences cell signaling pathways, particularly those involved in inflammation and immune response. By modulating gene expression and cellular metabolism, this compound can alter the functional state of cells, contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of DNA polymerases, inhibiting their activity and thus preventing DNA replication in pathogens . This compound also interacts with TNF-α, inhibiting its pro-inflammatory signaling pathways . These interactions result in the modulation of gene expression, enzyme activity, and cellular responses, highlighting the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its bioactivity over extended periods, although the specific temporal dynamics can vary depending on the experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of optimizing this compound dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacological effects. Enzymes such as cytochrome P450 may play a role in the biotransformation of this compound, impacting its efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and therapeutic potential, highlighting the importance of understanding its transport dynamics .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall pharmacological effects, emphasizing the need for detailed studies on its subcellular distribution .

Chemical Reactions Analysis

Types of Reactions: Paeoniflorigenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different monoterpene derivatives, which may have varying bioactive properties .

Properties

IUPAC Name

[(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3/t11-,12+,15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANPEMKDTXIFRE-GMKCAIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC(=O)[C@H]3C[C@@]1(O[C@@H]([C@@H]3COC(=O)C4=CC=CC=C4)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001249
Record name (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80454-42-8
Record name Paeoniflorigenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080454428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paeoniflorigenone
Reactant of Route 2
Reactant of Route 2
Paeoniflorigenone
Reactant of Route 3
Paeoniflorigenone
Reactant of Route 4
Reactant of Route 4
Paeoniflorigenone
Reactant of Route 5
Reactant of Route 5
Paeoniflorigenone
Reactant of Route 6
Reactant of Route 6
Paeoniflorigenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.